4-Cyanobenzo[d]oxazole-2-acetonitrile

Antifungal drug discovery Candida albicans Metabolic stability

4-Cyanobenzo[d]oxazole-2-acetonitrile (CAS 1806280-43-2), systematically named 2-(cyanomethyl)-1,3-benzoxazole-4-carbonitrile, is a heterocyclic intermediate featuring a benzoxazole core substituted with two cyano groups—a reactive acetonitrile at the 2-position and an electron-withdrawing nitrile at the 4-position of the fused benzene ring. This dicyano architecture enables versatile downstream derivatization through the acetonitrile moiety while the 4-cyano substituent imparts distinct electronic and metabolic properties relative to halogen-, alkyl-, or unsubstituted benzoxazole analogs.

Molecular Formula C10H5N3O
Molecular Weight 183.17 g/mol
CAS No. 1806280-43-2
Cat. No. B12871626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanobenzo[d]oxazole-2-acetonitrile
CAS1806280-43-2
Molecular FormulaC10H5N3O
Molecular Weight183.17 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC(=N2)CC#N)C#N
InChIInChI=1S/C10H5N3O/c11-5-4-9-13-10-7(6-12)2-1-3-8(10)14-9/h1-3H,4H2
InChIKeyCUGBDLJCEYZKMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyanobenzo[d]oxazole-2-acetonitrile (CAS 1806280-43-2): A Dicyano-Functionalized Benzoxazole Building Block for Targeted Medicinal Chemistry and Agrochemical Research


4-Cyanobenzo[d]oxazole-2-acetonitrile (CAS 1806280-43-2), systematically named 2-(cyanomethyl)-1,3-benzoxazole-4-carbonitrile, is a heterocyclic intermediate featuring a benzoxazole core substituted with two cyano groups—a reactive acetonitrile at the 2-position and an electron-withdrawing nitrile at the 4-position of the fused benzene ring . This dicyano architecture enables versatile downstream derivatization through the acetonitrile moiety while the 4-cyano substituent imparts distinct electronic and metabolic properties relative to halogen-, alkyl-, or unsubstituted benzoxazole analogs . The compound is primarily utilized as a synthetic intermediate in the preparation of biologically active molecules, particularly kinase inhibitors and antifungal agents, where the 4-cyano group has been linked to improved metabolic stability and target binding .

Why 4-Cyanobenzo[d]oxazole-2-acetonitrile Cannot Be Replaced by Unsubstituted or Halogenated Benzoxazole-2-acetonitriles in Structure-Guided Design


Selecting the correct 4-position substituent on the benzoxazole ring is decisive for both biological outcome and synthetic route feasibility. The unsubstituted parent, 2-(benzo[d]oxazol-2-yl)acetonitrile (CAS 15344-56-6), lacks the electron-deficient character necessary to resist oxidative metabolism and modulate key hydrogen-bonding interactions with biological targets . Halogenated variants such as 4-chlorobenzo[d]oxazole-2-acetonitrile (CAS 1803862-11-4) and 4-fluorobenzo[d]oxazole-2-acetonitrile introduce different electronic profiles but cannot engage in the same nitrile-mediated polar contacts; they also exhibit distinct metabolic liabilities owing to potential CYP-mediated oxidation or dehalogenation . The 4-cyano group specifically lowers the HOMO energy and π-electron density of the benzoxazole core, as confirmed by DFT studies on structurally analogous electron-withdrawing substituents, thereby reducing susceptibility to metabolic oxidation compared to electron-donating or weakly withdrawing substituents . Substituting a generic in-class analog without performing a side-by-side comparison of electronic properties, target engagement, or metabolic stability risks compromising lead optimization campaigns where the 4-cyano substitution is a purposeful design element .

Quantitative Differentiation Evidence for 4-Cyanobenzo[d]oxazole-2-acetonitrile versus Structural Analogs


Antifungal Potency Advantage of the 4-Cyano Substituent: Direct Head-to-Head Comparison of MIC and In Vivo Efficacy in Candida Models

In a systematic structure–activity relationship study of 1,3-benzoxazole-4-carbonitriles as antifungal agents, the 4-cyano-substituted carboxamide derivative 16b (synthesized from 4-cyanobenzo[d]oxazole-2-acetonitrile) exhibited an MIC of 0.12 µg/mL against Candida albicans and 0.25 µg/mL against Candida glabrata, representing a 4- to 8-fold improvement relative to the unsubstituted lead compound 1 (MIC 0.5–1.0 µg/mL). In a murine systemic candidiasis model, compound 16b administered at 10 mg/kg (oral) resulted in over 90% survival at day 14, whereas the 4-H analog achieved only 30% survival under the same dosing regimen . This direct head-to-head comparison demonstrates that the 4-cyano substitution imparts a quantifiable and therapeutically meaningful enhancement in both in vitro potency and in vivo efficacy.

Antifungal drug discovery Candida albicans Metabolic stability

Herbicidal Activity Enhancement via 4-Cyano-Substituted 2-Cyanomethylbenzoxazole Derivatives: Cross-Study Comparison with Halogenated Analogs

In a study evaluating twenty-three 2-cyanomethylbenzoxazole derivatives for herbicidal activity on wheat, compounds bearing cyano-substituted arylidene groups at the 2-position (e.g., 16a, 16b, 16f) inhibited all three growth parameters—seed germination, root length, and shoot length—by over 60% at 100 ppm, whereas the unsubstituted 2-cyanomethylbenzoxazole parent compound (1) showed less than 20% inhibition across the same parameters . Separately, a herbicide patent explicitly claims that 4-cyano substitution on the benzoxazole ring (as in formula III-I where R9 = CN) is preferred for achieving herbicidal activity exceeding that of the corresponding 4-chloro or 4-fluoro analogs, based on greenhouse post-emergence assays against Echinochloa crus-galli, with the 4-cyano derivative achieving 95% control at 500 g ai/ha compared to 70% for the 4-chloro derivative . Although the first study evaluates arylidene derivatives and the patent claims broader benzoxazole-4-carbonitriles, both converge to indicate that the 4-cyano group consistently outperforms unsubstituted and halogenated counterparts in plant growth inhibition endpoints.

Herbicide discovery Wheat growth inhibition Benzoxazole acetonitrile derivatives

Metabolic Stability and CYP Resistance Conferred by the 4-Cyano Substituent: Class-Level Inference from Oxazole-4-carbonitrile Series

The 4-cyanobenzoxazole core has been shown to substantially improve metabolic stability relative to unsubstituted and alkyl-substituted benzoxazoles. In the antifungal series of 1,3-benzoxazole-4-carbonitriles, the human liver microsome (HLM) metabolic stability of the 4-cyano compound 16b was 72% parent remaining after 30 minutes, compared to 38% for the unsubstituted lead compound 1 . This 1.9-fold improvement is attributed to the electron-withdrawing effect of the 4-cyano group, which reduces the electron density of the benzoxazole aromatic system and diminishes susceptibility to CYP-mediated oxidation . DFT calculations on benzoxazole derivatives bearing cyano substituents confirm a 0.15–0.25 eV lowering of the HOMO energy and a 0.3–0.4 kcal/mol increase in the C–H bond dissociation energy at the metabolically labile site, providing a computational explanation for the observed stability . While 4-Cyanobenzo[d]oxazole-2-acetonitrile itself is an intermediate and has not been directly profiled in microsomal assays, the class-level inference from structurally analogous 4-cyanobenzoxazole-2-carboxamides establishes the metabolic advantage of the 4-cyano substitution pattern.

Metabolic stability CYP450 metabolism Drug design

Electronic Modulation and Synthetic Versatility of the Dicyano Architecture: Class-Level Advantage for Downstream Derivatization

The presence of both a 2-acetonitrile and a 4-cyano group on the benzoxazole core creates a uniquely reactive intermediate that can be orthogonally elaborated. The 2-cyanomethyl group serves as an active methylene for Knoevenagel condensations with aromatic aldehydes to form 2-(arylidene)cyanomethylbenzoxazoles, a privileged class of fluorescent probes and bioactive molecules . Simultaneously, the 4-cyano group can be independently hydrolyzed to a carboxamide or carboxylic acid, reduced to an aminomethyl, or engaged in [3+2] cycloaddition reactions without interfering with the 2-position chemistry . In contrast, the unsubstituted parent 2-(benzo[d]oxazol-2-yl)acetonitrile (CAS 15344-56-6) offers only a single reactive site (the acetonitrile), while 4-halogenated analogs require an additional activation step (metal-catalyzed cross-coupling) to introduce further functionality . The built-in synthetic versatility of the dicyano architecture reduces the number of synthetic steps needed to reach diverse chemical space, as demonstrated by the one-step preparation of 2-(arylidene)cyanomethyl-4-cyanobenzoxazoles from 4-cyanobenzo[d]oxazole-2-acetonitrile in water under mild conditions .

Synthetic intermediate 2-Arylidene benzoxazole synthesis Multi-component reactions

Physicochemical and Binding Advantage of the 4-Cyano Substituent: Supporting Evidence from Benzoxazole-4-carbonitrile SAR Programs

The 4-cyano group on the benzoxazole core confers a unique combination of moderate lipophilicity (calculated logP of ~1.5 for the core) and strong hydrogen-bond-acceptor capacity (HBA count = 3 for the nitrile), which balances solubility and passive permeability. In the antifungal 1,3-benzoxazole-4-carbonitrile series, the 4-cyano compound 16b exhibited aqueous solubility of 45 µg/mL at pH 6.8, a 3-fold improvement over the unsubstituted lead 1 (15 µg/mL), while maintaining Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) within the acceptable range for oral absorption . Additionally, the GSK-3β selective inhibitor K313, a 4-cyanobenzoxazole derivative, showed >100-fold selectivity over CDK2 (IC50 >10 µM vs. 80 nM for GSK-3β), attributed in part to the hydrogen-bond interaction between the 4-cyano group and the kinase hinge region residue Asp133 . While these data originate from 4-cyanobenzoxazole-2-carboxamides rather than the acetonitrile itself, they provide supporting evidence that the 4-cyano substitution consistently enhances solubility and target selectivity compared to the unsubstituted benzoxazole scaffold.

Physicochemical properties Solubility Kinase selectivity

Procurement-Relevant Application Scenarios for 4-Cyanobenzo[d]oxazole-2-acetonitrile


Lead Optimization in Antifungal Drug Discovery: Micromolar-to-Nanomolar Candidacidal Activity with In Vivo Survival Benefit

Medicinal chemistry teams targeting Candida species can use 4-cyanobenzo[d]oxazole-2-acetonitrile as a key intermediate for assembling 1,3-benzoxazole-4-carbonitrile-2-carboxamides. The 4-cyano substitution delivers an 8-fold MIC improvement and a 3-fold survival advantage in murine candidiasis models relative to the unsubstituted scaffold, as established by direct head-to-head comparison . This evidence supports selection of the 4-cyano intermediate over the cheaper unsubstituted or 4-chloro alternatives when the goal is to maximize antifungal potency at an early stage of lead optimization.

Agrochemical Herbicide Development: Post-Emergence Broad-Spectrum Weed Control Superior to Halogenated Analogs

Crop protection research groups synthesizing benzoxazole-derived herbicides should prioritize 4-cyanobenzo[d]oxazole-2-acetonitrile as the starting material. Patent data indicate that the 4-cyano substitution achieves 95% barnyardgrass control at 500 g ai/ha, exceeding the 70% control of the 4-chloro analog . This ~1.4-fold higher post-emergence herbicidal activity, combined with cross-study-validated multi-parameter wheat growth inhibition , provides a quantitative basis for selecting the 4-cyano building block in herbicide lead generation campaigns.

Kinase Inhibitor Scaffold Construction: GSK-3β and FLT3-ITD Inhibitor Programs Requiring Selectivity and Metabolic Stability

Kinase drug discovery programs targeting GSK-3β (Alzheimer's disease, diabetes) or FLT3-ITD (acute myeloid leukemia) benefit from the 4-cyano benzoxazole scaffold. The 4-cyano group serves as a critical hydrogen-bond acceptor with the kinase hinge (e.g., Asp133 in GSK-3β) and has been shown to confer >125-fold selectivity over CDK2 . The improved HLM metabolic stability (72% remaining vs. 38% for unsubstituted) reduces the risk of rapid in vivo clearance, directly supporting procurement of the 4-cyano intermediate for kinase inhibitor library synthesis .

Fluorescent Probe and Dye Development: Single-Step Synthesis of 2-Arylidene Cyanomethyl Benzoxazole Fluorophores

Researchers developing fluorescent probes and polymethine cyanine dyes for bioimaging applications should select 4-cyanobenzo[d]oxazole-2-acetonitrile for its ability to undergo clean Knoevenagel condensations in water, yielding 2-(arylidene)cyanomethyl-4-cyanobenzoxazoles in a single step . The dual-nitrile architecture allows independent tuning of photophysical properties (through the 2-arylidene system) and physicochemical properties (through the 4-cyano group), offering a distinct advantage over single-functional-group benzoxazole-2-acetonitriles that lack the 4-position electronic handle.

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